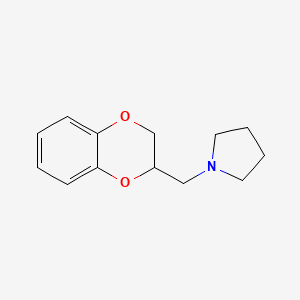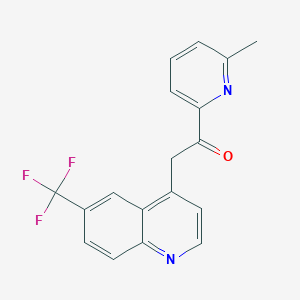
N'-Isopentyl-5-methylisoxazole-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-Isopentyl-5-methylisoxazole-3-carbohydrazide is a chemical compound belonging to the isoxazole family, characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-Isopentyl-5-methylisoxazole-3-carbohydrazide typically involves the following steps:
Formation of 5-methylisoxazole-3-carboxylic acid: This is achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Conversion to 5-methylisoxazole-3-carbohydrazide: The carboxylic acid is then reacted with hydrazine to form the carbohydrazide derivative.
Alkylation: The final step involves the alkylation of the carbohydrazide with isopentyl bromide in the presence of a base such as potassium carbonate to yield N’-Isopentyl-5-methylisoxazole-3-carbohydrazide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N’-Isopentyl-5-methylisoxazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbohydrazide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring, particularly at the positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Oxo derivatives of the isoxazole ring.
Reduction: Amino derivatives.
Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N’-Isopentyl-5-methylisoxazole-3-carbohydrazide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the design of new drugs, particularly for its anti-inflammatory and antimicrobial properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which N’-Isopentyl-5-methylisoxazole-3-carbohydrazide exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
N’-Benzyl-5-methylisoxazole-3-carbohydrazide: Similar in structure but with a benzyl group instead of an isopentyl group.
5-Methylisoxazole-3-carbohydrazide: Lacks the N’-substituent, making it less hydrophobic and potentially less bioavailable.
Uniqueness
N’-Isopentyl-5-methylisoxazole-3-carbohydrazide is unique due to its specific isopentyl substitution, which can influence its lipophilicity, bioavailability, and interaction with biological targets. This makes it a valuable compound for exploring new therapeutic agents and materials.
Propriétés
Formule moléculaire |
C10H17N3O2 |
|---|---|
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
5-methyl-N'-(3-methylbutyl)-1,2-oxazole-3-carbohydrazide |
InChI |
InChI=1S/C10H17N3O2/c1-7(2)4-5-11-12-10(14)9-6-8(3)15-13-9/h6-7,11H,4-5H2,1-3H3,(H,12,14) |
Clé InChI |
JLDWSOFVBVTHFW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NO1)C(=O)NNCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










-](/img/structure/B12872964.png)
![azane;(NZ,Z)-N-[(2-hydroxyphenyl)methylidene]benzenecarbohydrazonothioate;palladium](/img/structure/B12872978.png)




